AGN 192870

Retinoid Biology Nuclear Receptor Pharmacology Transcriptional Regulation

AGN 192870 is the definitive neutral RAR antagonist for dissecting retinoid signaling. Unlike inverse agonists (e.g., AGN 193109), it does not suppress basal transcriptional activity, making it the essential negative control for validating inverse agonism. It exhibits partial agonism at RARβ (~30% of ATRA), enabling subtype-selective deconvolution of RAR-mediated pathways. In keratinocyte differentiation models, AGN 192870 fails to repress MRP-8 expression, confirming its neutral pharmacological profile. Procure this high-purity tool compound to eliminate confounding inverse agonism and ensure mechanistically conclusive retinoid research.

Molecular Formula C27H22O2
Molecular Weight 378.5 g/mol
Cat. No. B8608031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGN 192870
Molecular FormulaC27H22O2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC1(CC=C(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C
InChIInChI=1S/C27H22O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-7,10-16,18H,17H2,1-2H3,(H,28,29)
InChIKeyLTHJFFPLLKIZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AGN 192870 Procurement Guide: Defining the RAR Neutral Antagonist Profile for Research


AGN 192870 (CAS: 166977-57-7) is a synthetic retinoid that functions as a neutral antagonist of retinoic acid receptors (RARs), with a distinct partial agonist activity observed specifically at the RARβ subtype [1]. This compound is utilized in research to dissect the functional separation of RAR antagonism from inverse agonism, a critical distinction in retinoid signaling pathways [1].

Why AGN 192870 Cannot Be Directly Substituted with Other RAR Antagonists


Generic substitution among RAR ligands is not scientifically valid due to the profound functional divergence within this class. Unlike pure RAR antagonists (e.g., AGN 193109), AGN 192870 is defined as a neutral antagonist that, crucially, exhibits partial agonism at the RARβ subtype (approximately 30% of ATRA's activity) [1]. This mixed activity profile contrasts sharply with RAR inverse agonists, which actively repress basal transcriptional activity, a property not shared by neutral antagonists like AGN 192870 [1]. Therefore, the biological outcome in an experimental system is highly dependent on the specific ligand's functional class, not just its binding affinity.

Quantitative Differentiation of AGN 192870 from RAR Antagonist and Inverse Agonist Analogs


Functional Divergence from RAR Inverse Agonists: Neutral Antagonism vs. Basal Repression

AGN 192870 is classified as a neutral antagonist, meaning it blocks agonist-induced activity but does not repress basal receptor activity. In contrast, compounds like AGN 193109 act as RAR inverse agonists, actively repressing basal transcriptional activity [1].

Retinoid Biology Nuclear Receptor Pharmacology Transcriptional Regulation

Subtype-Specific Activity Profile: RARβ Partial Agonism vs. Pure Antagonism

AGN 192870 is a neutral antagonist at RARα and RARγ but displays partial agonist activity at the RARβ subtype, estimated at approximately 30% of the activity of the full agonist all-trans retinoic acid (ATRA) [1]. This mixed functional profile differentiates it from pure RAR antagonists, such as AGN 193109, which do not exhibit agonist activity at any RAR subtype.

Retinoid Signaling RAR Subtype Selectivity Functional Profiling

Optimal Research Applications for AGN 192870 Based on Its Unique Functional Profile


Dissecting Functional Classes of RAR Ligands (Neutral Antagonism vs. Inverse Agonism)

AGN 192870 is an essential tool for research aimed at differentiating between neutral antagonism and inverse agonism at RARs. Its inability to repress basal RAR transcriptional activity makes it a critical control compound to contrast with RAR inverse agonists like AGN 193109. This allows researchers to elucidate the distinct molecular mechanisms governing ligand-dependent and ligand-independent receptor activity [1].

Investigating RARβ-Specific Partial Agonist Effects in Complex Signaling Networks

The unique RARβ partial agonist activity of AGN 192870 provides a specific tool for studying RARβ-mediated transcriptional effects in isolation from other RAR subtypes, which are antagonized. This application is valuable for deconvoluting the role of RARβ in cellular processes such as differentiation and growth arrest, where a pure antagonist would produce a different outcome [1].

Keratinocyte Differentiation Studies as a Negative Control for Inverse Agonist Effects

In models of human keratinocyte differentiation, RAR inverse agonists repress markers like MRP-8, whereas the RAR neutral antagonist AGN 192870 does not [1]. Therefore, AGN 192870 serves as a key negative control to validate that observed effects are specifically due to inverse agonism and not a consequence of simple receptor antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for AGN 192870

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.